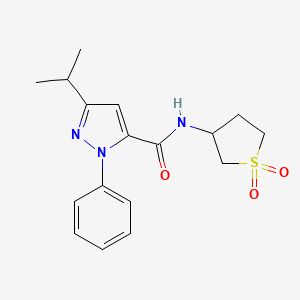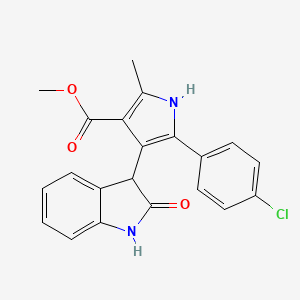![molecular formula C23H27N3O4 B14934277 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its complex structure, which includes an indole core, methoxy groups, and a pyrrolidinyl ethoxy phenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
The pyrrolidinyl ethoxy phenyl moiety is usually synthesized separately and then attached to the indole core through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
科学的研究の応用
作用機序
The mechanism of action of 4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy groups and pyrrolidinyl ethoxy phenyl moiety may enhance the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Another compound with methoxy groups and a bipyridine core, used as a ligand in coordination chemistry.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1H-Indole-2-carboxylic acid: A simpler indole derivative used as a precursor in organic synthesis.
Uniqueness
4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
4,7-dimethoxy-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-28-20-9-10-21(29-2)22-18(20)15-19(25-22)23(27)24-16-5-7-17(8-6-16)30-14-13-26-11-3-4-12-26/h5-10,15,25H,3-4,11-14H2,1-2H3,(H,24,27) |
InChIキー |
JXJZFJJOASNQTH-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=C(C=C3)OCCN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-benzylpiperidin-4-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934211.png)

![4-phenyl-N-{3-[(pyridin-3-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B14934219.png)
![4,7-dimethoxy-1-methyl-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934224.png)
![4-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B14934231.png)
![4-(3-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B14934232.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)

![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
